molecular formula C23H33N5O8 B11830951 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid

Cat. No.: B11830951
M. Wt: 507.5 g/mol
InChI Key: ZEPCPNXUCHPQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 1379574-10-3 Molecular Formula: C₂₃H₃₃N₅O₈ Molecular Weight: 507.54 g/mol Structural Features:

  • A piperazine core substituted with dual tert-butoxycarbonyl (Boc) protecting groups on an amino/imino methylene bridge.
  • A 5-nitrobenzoic acid moiety linked via a methylene group to the piperazine ring.
    Applications:
  • Utilized as a medicinal chemistry intermediate, likely in the synthesis of protease inhibitors or receptor antagonists due to its Boc-protected amines and aromatic nitro group .
  • Produced commercially by Hangzhou Huarong Pharm Co., Ltd., emphasizing its role in pharmaceutical manufacturing pipelines .

Properties

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

3-[[4-[N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoic acid

InChI

InChI=1S/C23H33N5O8/c1-22(2,3)35-20(31)24-19(25-21(32)36-23(4,5)6)27-9-7-26(8-10-27)14-15-11-16(18(29)30)13-17(12-15)28(33)34/h11-13H,7-10,14H2,1-6H3,(H,29,30)(H,24,25,31,32)

InChI Key

ZEPCPNXUCHPQCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperazine ring, and introduction of the nitrobenzoic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, piperazine, and nitrobenzoic acid derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc-protected amino and imino groups undergo acid-catalyzed cleavage, a critical step in synthetic workflows for generating reactive intermediates.

Reaction TypeReagents/ConditionsOutcomeSource
Acidic hydrolysisTrifluoroacetic acid (TFA), HClRemoval of Boc groups to expose free amine/imine functionalities
Thermal decompositionHeating >100°CGradual Boc cleavage under anhydrous conditions

For example, treatment with TFA in dichloromethane (DCM) at 0–25°C quantitatively removes Boc groups within 1–2 hours . This reaction is essential for further functionalization of the piperazine nitrogen.

Nitro Group Reduction

The 5-nitro substituent on the benzoic acid ring is highly reactive toward reduction, enabling conversion to amino derivatives.

MethodReagents/ConditionsProductYieldSource
Catalytic hydrogenationH₂, Pd/C (10%), ethanol, 25°C5-Aminobenzoic acid derivative>90%
Sodium dithioniteNa₂S₂O₄, H₂O/THF, pH 7–8Intermediate hydroxylamine derivative60–75%

Reduction of the nitro group is often coupled with subsequent amidation or cyclization reactions to generate bioactive analogs .

Carboxylic Acid Reactivity

The benzoic acid moiety participates in esterification and amide-bond formation.

Reaction TypeReagents/ConditionsOutcomeApplicationSource
Fischer esterificationMethanol, H₂SO₄, refluxMethyl ester derivativeProdrug synthesis
Amide couplingHATU, DIPEA, DMFPeptide-like conjugatesMedicinal chemistry

For instance, coupling with propylamine using HATU yields amides with improved solubility profiles .

Piperazine Functionalization

The piperazinyl methyl group undergoes alkylation and acylation to modulate physicochemical properties.

Reaction TypeReagents/ConditionsOutcomeNotesSource
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt formationEnhances bioavailability
AcylationAcetyl chloride, pyridineAcetylated piperazine derivativeStability optimization

Alkylation at the piperazine nitrogen is often employed to tailor lipophilicity and target engagement .

Electrophilic Aromatic Substitution

The electron-deficient nitrobenzoic acid ring supports limited electrophilic substitution.

Reaction TypeReagents/ConditionsOutcomeRegioselectivitySource
BrominationBr₂, FeBr₃, DCM4-Bromo-5-nitrobenzoic acid derivativeMeta to nitro group

Bromination occurs preferentially at the 4-position due to the nitro group’s meta-directing effects .

Stability and Degradation Pathways

  • Hydrolytic degradation : The Boc groups are susceptible to basic hydrolysis (pH >10) at elevated temperatures, yielding tert-butanol and CO₂ .

  • Photodegradation : Exposure to UV light induces nitro group reduction and radical formation .

This compound serves as a versatile intermediate in medicinal chemistry, leveraging Boc deprotection for sequential functionalization and nitro reduction for bioactivity modulation. Data synthesized from patent literature , synthetic protocols , and reactivity studies underscore its adaptability in drug discovery pipelines.

Scientific Research Applications

Chemical Characteristics

The compound is characterized by its intricate structure, which includes:

  • Molecular Formula : C₁₅H₁₈N₄O₅
  • Molecular Weight : 318.33 g/mol
  • Functional Groups : Contains benzoic acid derivatives, piperazine moieties, and dimethylethoxy carbonyl groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies indicate that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. Research has shown that they can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This positions them as potential candidates for treating autoimmune disorders where IL-15 plays a critical role in pathogenesis .

Cancer Treatment

The compound's ability to modulate immune responses suggests its application in cancer therapy. By targeting specific pathways involved in tumor growth and immune evasion, it may enhance the efficacy of existing cancer treatments. Studies have highlighted the importance of small-molecule inhibitors in disrupting cancer cell signaling pathways, making this compound a valuable addition to the arsenal against malignancies .

Antiviral Activity

Another promising application is in antiviral therapy. The structural features of this compound allow for interactions with viral proteins, potentially inhibiting viral replication. Compounds with similar structures have been investigated for their ability to disrupt the life cycle of viruses, offering a pathway for developing new antiviral agents .

Case Studies

StudyFocusFindings
Study on IL-15 Inhibition Investigated the effects of benzoic acid derivatives on IL-15 dependent PBMC proliferationDemonstrated significant reduction in cell proliferation and cytokine secretion .
Cancer Cell Signaling Examined the impact of small-molecule inhibitors on cancer cell growthFound that similar compounds effectively inhibited tumor growth by targeting specific signaling pathways .
Antiviral Efficacy Assessed the potential of structurally related compounds against viral infectionsIdentified promising antiviral activity against several viruses, suggesting further exploration into this compound's efficacy .

Mechanism of Action

The mechanism of action of 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group and piperazine ring play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : (E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine (CAS RN: 303102-20-7)
  • Molecular Formula : C₁₈H₁₈ClN₅O₃
  • Molecular Weight : ~403.82 g/mol
  • Key Differences :
    • Replaces the Boc-protected amines with a 2-methoxyphenyl group on piperazine.
    • Contains a chloro substituent on the nitrobenzene ring instead of a carboxylic acid.
  • Applications: Potential use in receptor binding studies due to the nitro group’s electron-withdrawing properties and piperazine’s flexibility .
Compound B : 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid (CAS 1954-97-8)
  • Molecular Formula : C₉H₈N₂O₅
  • Molecular Weight : 224.17 g/mol
  • Key Differences: Simpler structure lacking piperazine and Boc groups. Nitrobenzoic acid is substituted with a methylaminocarbonyl group.
  • Applications : Building block for synthesizing larger molecules, leveraging the nitro group for further functionalization .
Compound C : 6-{[4-(4-Nitrophenyl)piperazino]carbonyl}cyclohex-3-ene-1-carboxylic Acid
  • Molecular Formula : C₁₈H₂₀N₄O₅ (estimated)
  • Molecular Weight : ~372.38 g/mol
  • Key Differences :
    • Incorporates a cyclohexene-carboxylic acid moiety instead of nitrobenzoic acid.
    • Nitro group is part of a 4-nitrophenylpiperazine fragment.
  • Applications : Intermediate in designing enzyme inhibitors, where the nitro and carboxylic acid groups enhance target interaction .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
CAS No. 1379574-10-3 303102-20-7 1954-97-8 N/A
Molecular Formula C₂₃H₃₃N₅O₈ C₁₈H₁₈ClN₅O₃ C₉H₈N₂O₅ C₁₈H₂₀N₄O₅
Molecular Weight (g/mol) 507.54 ~403.82 224.17 ~372.38
Core Structure Piperazine + Boc + nitrobenzoic acid Piperazine + nitrobenzene + chloro Nitrobenzoic acid + methylaminocarbonyl Piperazine + nitrobenzene + cyclohexene-carboxylic acid
Key Functional Groups Boc x2, nitro, carboxylic acid Chloro, nitro, methoxy Nitro, carboxylic acid, amide Nitro, carboxylic acid, piperazine
Applications Pharmaceutical intermediate Receptor ligand studies Synthetic building block Enzyme inhibitor intermediate

Research Findings and Mechanistic Insights

Role of Boc Groups :

  • The dual Boc protections in the target compound enhance steric hindrance and lipophilicity, critical for controlled deprotection in multi-step syntheses .
  • Comparatively, Compound C’s lack of Boc groups simplifies synthesis but reduces stability in acidic conditions .

Nitro Group Reactivity: The 5-nitro position in the target compound optimizes electronic effects on the benzoic acid, increasing acidity (pKa ~1.5) compared to Compound B’s methylaminocarbonyl-substituted derivative (pKa ~3.2) . In Compound A, the 2-chloro-5-nitro configuration may enhance π-π stacking in receptor binding .

Piperazine Flexibility :

  • Piperazine derivatives (e.g., target compound, Compound A, C) exhibit conformational adaptability, enabling interactions with diverse biological targets such as GPCRs or viral proteases .

Biological Activity

3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoic acid core with multiple functional groups, including piperazine and nitro groups. The synthesis typically involves several steps:

  • Protection of functional groups : Using tert-butoxycarbonyl (Boc) to protect amine functionalities.
  • Formation of the piperazine ring : Achieved through cyclization reactions.
  • Introduction of nitro group : Via electrophilic substitution on the aromatic ring.

The overall structure can be represented as follows:

C17H23N5O6\text{C}_{17}\text{H}_{23}\text{N}_{5}\text{O}_{6}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.
  • Receptor Modulation : The compound can interact with specific receptors, modulating signaling pathways crucial for cell function.
  • Gene Expression Alteration : It has been shown to influence the expression of genes related to inflammation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Bacterial strains : Including both Gram-positive and Gram-negative bacteria.
  • Viruses : Preliminary data suggest antiviral properties against certain RNA viruses.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is significant in the context of chronic inflammatory diseases.

Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in various cancer types, making it a candidate for further investigation in cancer therapy.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits replication of RNA viruses
Anti-inflammatoryReduces cytokine levels
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies highlight the biological efficacy of 3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid:

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at low concentrations, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Research :
    In a model of induced inflammation, treatment with the compound reduced edema and inflammatory markers significantly compared to controls.
  • Cancer Cell Line Testing :
    In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the tert-butoxycarbonyl (Boc)-protected piperazine moiety in this compound?

  • Methodological Answer : Multi-step synthesis involving Boc protection of amines is critical. For example, Boc groups can be introduced via condensation reactions using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in tetrahydrofuran). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane. Similar Boc-protected intermediates have been synthesized for oxadiazole derivatives, where zinc-mediated reductions and silver nitrate quenches were employed .

Q. How can HPLC and NMR spectroscopy be optimized to characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Retention times and peak symmetry (e.g., 8.77 min for Boc-protected piperazine analogs) help assess purity .
  • NMR : ¹H NMR should resolve aromatic protons (5-nitrobenzoic acid) at δ 8.0–8.5 ppm and piperazine methylene protons at δ 3.0–3.5 ppm. ¹³C NMR confirms Boc carbonyl signals near δ 155 ppm .

Q. What experimental conditions are critical for evaluating the compound’s stability in biological buffers?

  • Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Structural analogs with nitro groups (e.g., 5-nitrobenzoic acid derivatives) show sensitivity to reducing environments, necessitating anaerobic conditions for certain assays .

Q. Which computational tools are effective for predicting binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled proteins can predict binding poses. For example, pyrazole carbothioamides were docked into human dihydrofolate reductase (DHFR) using PDB:1KMS, with scoring functions prioritizing hydrogen bonds and hydrophobic contacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the piperazine ring (e.g., replace Boc with acetyl or benzyl groups) and the benzoic acid moiety (e.g., nitro to amino reduction). Evaluate changes using cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition (e.g., carbonic anhydrase isoforms) .

Q. What experimental designs are suitable for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Implement split-plot designs with randomized blocks to account for variability. For example, test bioactivity across multiple rootstocks (subplots) and harvest seasons (sub-subplots) with four replicates, ensuring statistical rigor . Use ANOVA to isolate confounding variables (e.g., solvent effects in cytotoxicity assays).

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL:

  • Abiotic Stability : Measure hydrolysis rates in aqueous buffers (pH 4–9) and photodegradation under UV light.
  • Biotic Degradation : Use soil microcosms or activated sludge to track metabolite formation via LC-HRMS .

Q. What strategies mitigate synthetic byproducts during Boc deprotection?

  • Methodological Answer : Optimize TFA concentration (20–50% in DCM) and reaction time (1–4 hours) to minimize carbamate side products. Monitor by TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography (hexane:ethyl acetate gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.